molecular formula C8H4ClF3O3 B13693306 4-(Trifluoromethoxy)phenyl Chloroformate

4-(Trifluoromethoxy)phenyl Chloroformate

Cat. No.: B13693306
M. Wt: 240.56 g/mol
InChI Key: OMDGTIMRKQTDJX-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)phenyl Chloroformate is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further bonded to a chloroformate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethoxy)phenyl Chloroformate typically involves the reaction of 4-(trifluoromethoxy)aniline with phosgene or methyl chloroformate. One common method includes the following steps :

  • Reaction with Phosgene

    • 4-(Trifluoromethoxy)aniline is reacted with phosgene at low temperatures to form 4-(trifluoromethoxy)phenyl carbamoyl chloride.
    • This intermediate is then reacted with methyl chloroformate to yield this compound.
  • Reaction with Methyl Chloroformate

    • 4-(Trifluoromethoxy)aniline is reacted with methyl chloroformate in the presence of a base such as sodium hydroxide to form the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and safety. The use of mixed alkali processes and controlled reaction conditions helps in achieving better efficiency and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)phenyl Chloroformate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Toluene, dichloromethane.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Carbamates: Formed by reaction with amines.

    Carbonates: Formed by reaction with alcohols.

    Thiocarbonates: Formed by reaction with thiols.

Scientific Research Applications

4-(Trifluoromethoxy)phenyl Chloroformate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)phenyl Chloroformate involves its reactivity with nucleophiles, leading to the formation of various derivatives. The trifluoromethoxy group acts as an electron-withdrawing group, enhancing the electrophilicity of the chloroformate group and facilitating nucleophilic substitution reactions .

Properties

Molecular Formula

C8H4ClF3O3

Molecular Weight

240.56 g/mol

IUPAC Name

[4-(trifluoromethoxy)phenyl] carbonochloridate

InChI

InChI=1S/C8H4ClF3O3/c9-7(13)14-5-1-3-6(4-2-5)15-8(10,11)12/h1-4H

InChI Key

OMDGTIMRKQTDJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC(=O)Cl)OC(F)(F)F

Origin of Product

United States

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